2-Cyanobenzo[d]thiazol-6-yl acetate is a heterocyclic compound notable for its diverse applications in medicinal chemistry and materials science. With a molecular formula of and a molecular weight of 218.23 g/mol, this compound features a cyano group and an acetate moiety attached to a benzothiazole ring. Its unique structure contributes to its potential bioactivity and chemical reactivity, making it a subject of interest in various scientific fields.
2-Cyanobenzo[d]thiazol-6-yl acetate is classified as an organic compound, specifically a substituted benzothiazole. Benzothiazoles are known for their biological activities, including antimicrobial, antifungal, and anticancer properties, positioning this compound within the realm of pharmacologically active agents .
The synthesis of 2-cyanobenzo[d]thiazol-6-yl acetate typically involves the following methods:
The molecular structure of 2-cyanobenzo[d]thiazol-6-yl acetate consists of:
This configuration allows for various interactions with biological targets.
The InChI key for 2-cyanobenzo[d]thiazol-6-yl acetate is not explicitly provided in the sources but can be derived from its molecular formula. The compound's boiling point remains unspecified in available literature, indicating that detailed thermodynamic properties may require further experimental determination .
2-Cyanobenzo[d]thiazol-6-yl acetate participates in several notable chemical reactions:
These reactions often require specific conditions such as controlled pH levels and the presence of catalysts to enhance yields and selectivity.
The mechanism of action for compounds like 2-cyanobenzo[d]thiazol-6-yl acetate typically involves:
Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural variations influence biological activity, although specific data for this compound may be limited .
While specific physical properties such as melting point are not extensively documented, general characteristics include:
Key chemical properties include:
2-Cyanobenzo[d]thiazol-6-yl acetate has several applications in scientific research:
The regioselective synthesis of 2-cyanobenzo[d]thiazol-6-yl acetate derivatives exploits the kinetic preference of cyanobenzothiazole (CBT) condensation with 1,2-aminothiols. This approach capitalizes on the significant rate differential between CBT condensation (9.19 M⁻¹s⁻¹) and chloroacetamide reactions (<0.02 M⁻¹s⁻¹) under physiological conditions [1]. The strategic design of bifunctional linkers like N-chloroacetyl 2-chloro-N-(2-cyanobenzo[d]thiazol-6-yl)acetamide (CAmCBT) enables sequential cyclization: initial CBT condensation with N-terminal cysteines precedes proximity-driven internal cysteine alkylation. This method achieves near-quantitative conversion within 3 hours at ambient temperature in pH 7.4 phosphate-buffered saline, with minimal off-target modifications [1]. Optimization studies confirm that maintaining CAmCBT concentrations at 100 μM maximizes cyclization efficiency while suppressing nonspecific labeling of phage surface residues – a critical advancement for biological applications. The 6-acetate moiety provides both steric accessibility and electron-withdrawing properties that enhance CBT electrophilicity, making this derivative particularly reactive in aqueous environments [4].
Table 1: Kinetic Parameters for CAmCBT-Mediated Cyclization
Reaction Step | Rate Constant (M⁻¹s⁻¹) | Half-Life (100 μM) | Regioselectivity |
---|---|---|---|
CBT Condensation (N-terminal Cys) | 9.19 | ~8 minutes | >98% |
Chloroacetamide Alkylation (Internal Cys) | <0.02 | ~100 hours | Proximity-driven |
Nonspecific Cysteine Labeling | 0.02 | ~100 hours | <2% |
Palladium-catalyzed C–H functionalization represents a revolutionary approach for constructing the benzothiazole core of 2-cyanobenzo[d]thiazol-6-yl acetate derivatives. This methodology employs N-arylcyanothioformamide precursors derived from condensation of substituted anilines with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride), followed by DBU-mediated rearrangement [6]. The critical cyclization utilizes a PdCl₂/CuI catalytic system (20/50 mol%) with potassium iodide (2.0 equiv) as an inorganic additive in DMSO/DMF (1:1) at 120°C. This system achieves regioselective intramolecular C–S bond formation through a proposed mechanism involving: (1) Pd-mediated C–H activation ortho to the thiocarbonyl group, (2) Cu-assisted sulfur insertion, and (3) reductive elimination to form the benzothiazole ring [6]. The 6-acetate functionality demonstrates exceptional compatibility with these conditions, providing both electronic stabilization and steric guidance that favors cyclization at the designated position. Compared to traditional Sandmeyer or Rosemund-von Braun methodologies requiring pre-halogenated intermediates, this single-step cyclization delivers 6-substituted 2-cyanobenzothiazoles in 46-85% yields while accommodating diverse electron-donating and withdrawing substituents [6].
The chemoselective conjugation of 2-cyanobenzo[d]thiazol-6-yl acetate derivatives in biological systems relies critically on precise pH control and enzymatic activation. The CBT condensation reaction exhibits a pronounced pH dependency, with optimal efficiency observed between pH 6.5-7.5 – a range that balances N-terminal cysteine α-amine nucleophilicity and CBT electrophilicity [4]. Below pH 6.5, protonation of the α-amine (pKa ~8.0) significantly reduces reaction kinetics, while above pH 7.5, competing hydrolysis of the cyanobenzothiazole predominates. Enzymatic approaches utilize TEV protease cleavage to expose N-terminal cysteines immediately before conjugation, ensuring spatial control over cyclization [1]. The 6-acetate group confers enhanced aqueous solubility (>5 mM in PBS) compared to hydroxylated analogs, facilitating bioconjugation at physiologically relevant concentrations. Kinetic studies demonstrate a second-order rate constant of 7.8 M⁻¹s⁻¹ for 2-cyanobenzo[d]thiazol-6-yl acetate with cysteine-containing peptides at pH 7.4 – approximately 15% slower than unsubstituted CBT due to steric factors but still sufficient for efficient bioconjugation [4].
The 2-cyanobenzo[d]thiazol-6-yl acetate moiety serves as a cornerstone in asymmetric cyclization strategies for constructing phage-displayed macrocyclic peptide libraries. This approach utilizes the CAmCBT linker to generate structurally constrained peptides containing a single thioether bridge between an N-terminal cysteine and an internal cysteine residue [1]. The sequence of reactions proceeds with remarkable regiocontrol: initial CBT condensation forms a stable benzothiazoline linkage within minutes, positioning the chloroacetamide moiety for subsequent macrocyclization via intramolecular cysteine alkylation. This technique overcomes limitations of traditional symmetric bis-electrophilic linkers that produce diastereomeric mixtures. When applied to SARS-CoV-2 antiviral discovery, this methodology enabled identification of macrocyclic peptides targeting specific Spike protein epitopes with IC₅₀ values as low as 0.3 μM in ACE2 binding inhibition assays [1]. The 6-acetate functionality contributes to improved pharmacokinetic properties of resulting macrocycles by modulating lipophilicity (logP reduced by 0.8 compared to 6-H analogs) while maintaining membrane permeability – essential for intracellular antiviral activity confirmed by EC₅₀ of 3.1 μM against SARS-CoV-2 in Vero E6 cells.
Table 2: Asymmetric Cyclization Applications in Drug Discovery
Application | Cyclization Efficiency | Biological Target | Lead Compound Efficacy |
---|---|---|---|
SARS-CoV-2 Antivirals | >85% monocyclic product | Spike RBD epitopes | IC₅₀ = 0.3 μM (AlphaLISA) |
Tumor-Targeting Agents | 78-92% | CAIX hypoxic marker | Kd = 12 nM (SPR) |
Diagnostic Probe Conjugation | 95% conjugation yield | Cysteine-tagged proteins | In vivo imaging contrast >5:1 |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: